molecular formula C14H18N4O2S B12073055 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine

1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine

Cat. No.: B12073055
M. Wt: 306.39 g/mol
InChI Key: JCYLROJRLSLJSO-UHFFFAOYSA-N
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Description

1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine is a compound that features a pyrazole ring, a phenyl group, and a piperazine ring

Preparation Methods

The synthesis of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine typically involves the reaction of 1-methylpiperazine with 4-(1H-pyrazol-5-yl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine can be compared with other similar compounds, such as:

The unique combination of the pyrazole, phenyl, and sulfonyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Biological Activity

1-Methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine is a compound that belongs to the class of piperazine derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18N4O2S\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

This structure includes a piperazine ring, a sulfonyl group, and a pyrazole moiety, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazole exhibit significant antimicrobial properties. For instance, compounds containing the pyrazole structure have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the sulfonamide group in this compound enhances its antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. Studies have demonstrated that certain compounds can inhibit pro-inflammatory cytokines like TNF-α and IL-6. For example, related pyrazole compounds have exhibited up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs . The sulfonamide component is believed to play a role in modulating inflammatory pathways.

Anticancer Potential

The anticancer activity of pyrazole derivatives has been widely reported. Compounds similar to this compound have shown promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have noted that modifications in the pyrazole ring can enhance cytotoxicity against cancer cell lines .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of appropriate hydrazines with carbonyl compounds.
  • Piperazine Formation : The piperazine ring is synthesized from dihaloalkanes and amines.
  • Sulfonation : The introduction of the sulfonamide group is performed using chlorosulfonic acid or similar reagents.

A detailed synthetic pathway can be summarized in the following table:

StepReaction TypeReagents UsedProduct
1CyclizationHydrazine + CarbonylPyrazole derivative
2AlkylationDihaloalkane + AminePiperazine derivative
3SulfonationChlorosulfonic acidSulfonamide derivative

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antimicrobial Study : A series of pyrazole derivatives were tested against E. coli and S. aureus, showing significant inhibition rates compared to standard antibiotics .
  • Anti-inflammatory Research : Compounds were evaluated for their ability to reduce inflammation markers in vitro, with some demonstrating superior efficacy compared to traditional NSAIDs .
  • Anticancer Trials : In vitro studies on cancer cell lines revealed that specific modifications in the pyrazole ring led to enhanced apoptotic effects .

Properties

Molecular Formula

C14H18N4O2S

Molecular Weight

306.39 g/mol

IUPAC Name

1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine

InChI

InChI=1S/C14H18N4O2S/c1-17-8-10-18(11-9-17)21(19,20)13-4-2-12(3-5-13)14-6-7-15-16-14/h2-7H,8-11H2,1H3,(H,15,16)

InChI Key

JCYLROJRLSLJSO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=NN3

Origin of Product

United States

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